2-Benzamido-2-benzyl-3-hydroxypropanoic acid
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Overview
Description
2-Benzamido-2-benzyl-3-hydroxypropanoic acid is an organic compound characterized by the presence of benzamido, benzyl, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol. This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another method involves the optical resolution of the racemic mixture using cinchonidine as a resolving agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzamido-2-benzyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carboxypeptidase A.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzamido-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor for carboxypeptidase A by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound’s benzamido and hydroxy groups play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
2-Benzyl-3-hydroxybutanoic acid: Similar in structure but with a methyl group at the beta position, which enhances its inhibitory potency for carboxypeptidase A.
Benzimidazole derivatives: These compounds share structural similarities and exhibit a range of biological activities, including anticancer and antiviral properties.
Uniqueness: 2-Benzamido-2-benzyl-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-benzamido-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22) |
InChI Key |
LKEOXPPWIMAHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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